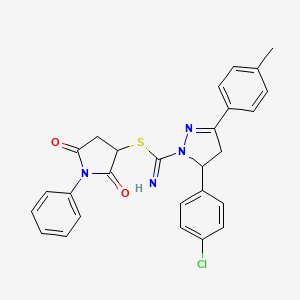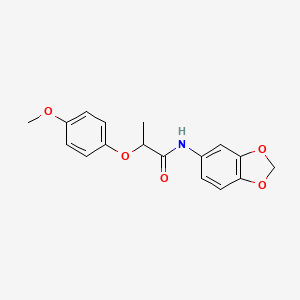
N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide, also known as BMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. BMPP is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating cellular processes such as cell growth, proliferation, and apoptosis.
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide is a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a crucial role in regulating cellular processes such as cell growth, proliferation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition by N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide leads to the suppression of cancer cell growth and proliferation. N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide also protects neurons from cell death by inhibiting CK2-mediated phosphorylation of tau protein, which is a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has been shown to have several biochemical and physiological effects. In cancer cells, N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide inhibits CK2-mediated phosphorylation of key signaling proteins such as Akt and ERK, leading to the suppression of cancer cell growth and proliferation. In neurons, N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide inhibits CK2-mediated phosphorylation of tau protein, leading to the protection of neurons from cell death. N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide in lab experiments is its specificity for CK2. N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has been shown to be a potent and selective inhibitor of CK2, with minimal off-target effects. This makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide is its solubility. N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide is poorly soluble in water, which can make it difficult to use in some experimental settings.
Direcciones Futuras
For research on N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide include the development of more potent and selective CK2 inhibitors and the study of its role in other diseases.
Métodos De Síntesis
N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 2-methoxyphenol with 1,3-benzodioxole in the presence of a base catalyst to form 2-(4-methoxyphenoxy)-1,3-benzodioxole. The second step involves the reaction of the intermediate product with 2-bromo-2-methylpropionyl bromide in the presence of a base catalyst to form N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential in various research applications. One of the most promising applications of N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide is in cancer research. CK2 is overexpressed in many types of cancer, and N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CK2 has been implicated in the pathogenesis of these diseases, and N-1,3-benzodioxol-5-yl-2-(4-methoxyphenoxy)propanamide has been shown to protect neurons from cell death in animal models.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-11(23-14-6-4-13(20-2)5-7-14)17(19)18-12-3-8-15-16(9-12)22-10-21-15/h3-9,11H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHNWTODGOYUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5175432.png)
![4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5175438.png)
![1-(3-chlorophenyl)-4-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5175445.png)
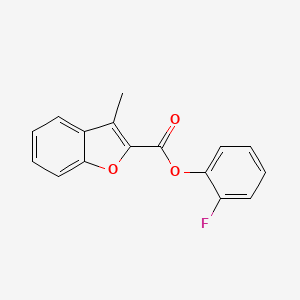
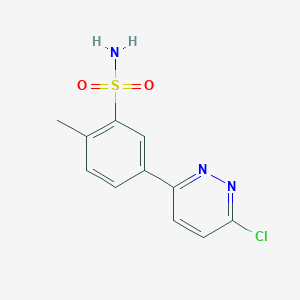
![N-[(benzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B5175467.png)
![3-[3-acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5175470.png)
![N-[2-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5175472.png)
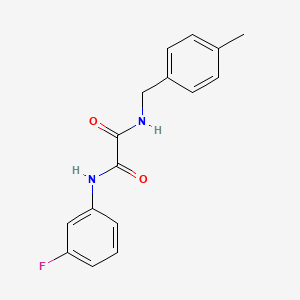
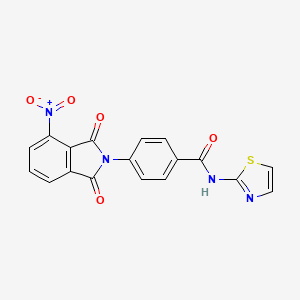
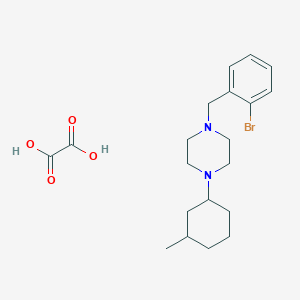
![2-fluoro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5175515.png)
![N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5175529.png)
